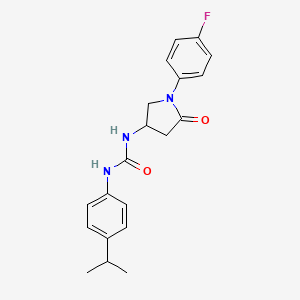

1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-isopropylphenyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

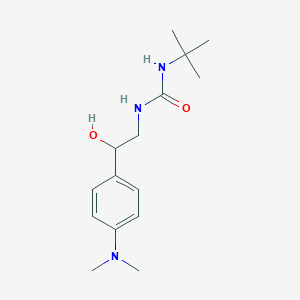

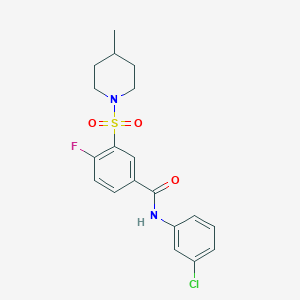

This compound is a urea derivative with fluorophenyl and isopropylphenyl groups. Urea derivatives are often used in medicinal chemistry due to their ability to form hydrogen bonds, which can be crucial for biological activity .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an isocyanate with an amine. The isocyanate could be derived from the 4-isopropylphenyl group, and the amine could be derived from the 1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl group .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a urea functional group, a fluorophenyl group, and an isopropylphenyl group. The fluorine atom in the fluorophenyl group is highly electronegative, which could influence the compound’s reactivity .Chemical Reactions Analysis

As a urea derivative, this compound could participate in a variety of chemical reactions. For example, it could undergo hydrolysis to form an amine and a carbamic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the fluorine atom could increase the compound’s stability and lipophilicity .Applications De Recherche Scientifique

Pharmaceutical Development

Research into the compound's pharmaceutical applications reveals its role in the stereoselective synthesis of active metabolites of potent inhibitors, such as the PI3 kinase inhibitor PKI-179. Stereospecific hydroboration and subsequent chemical manipulations yield metabolites with significant activity, indicating the compound's utility in the synthesis of complex bioactive molecules (Zecheng Chen et al., 2010).

Material Science

In the field of material science, the compound has contributed to the enhancement of electrochromic properties in conducting polymers. The copolymerization of related molecules with ethylene dioxythiophene has led to materials with a broader range of colors and improved electrochromic devices, showcasing the compound's potential in developing advanced materials (Özlem Türkarslan et al., 2007).

Analytical Chemistry

In analytical chemistry, derivatives of this compound have been explored for their potential as sensitive elements in environmental and food safety analysis. Specifically, isoproturon detection in agricultural settings utilizes analogs of this compound to develop sensitive immunoassays, highlighting its applicability in monitoring and safety assessments of herbicide residues (Li Fang-shi, 2007).

Chemical Sensing

The compound's structural motifs are integral to the development of fluorescent sensors for monitoring pH changes. Through intramolecular charge transfer and aggregation-induced emission properties, derivatives provide a basis for designing fluorescent pH sensors with potential applications in biological and chemical sensing (Zhiyong Yang et al., 2013).

Neuroscience Research

Explorations into its neurological effects have identified its analogs' roles in modulating cannabinoid receptor activity, with implications for understanding cannabinoid-related processes in the brain and developing therapeutic interventions for neurological disorders (Xiaowei Wang et al., 2011).

Organic Synthesis

The compound and its derivatives serve as key intermediates in organic synthesis, enabling the construction of complex molecules with potential applications across pharmaceuticals and materials science. Their roles in synthesizing urea, carbamate, and nitrocarbamate derivatives underscore their versatility and utility in organic chemistry (Quirin J. Axthammer et al., 2016).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(4-propan-2-ylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22FN3O2/c1-13(2)14-3-7-16(8-4-14)22-20(26)23-17-11-19(25)24(12-17)18-9-5-15(21)6-10-18/h3-10,13,17H,11-12H2,1-2H3,(H2,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEMGVDWBZIKANJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-butylphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2999617.png)

![N,N'-(((2-oxo-2H-naphtho[1,8-bc]thiophene-6,8-disulfonyl)bis(azanediyl))bis(4,1-phenylene))diacetamide](/img/structure/B2999621.png)

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide](/img/structure/B2999622.png)

![(E)-1-(4-(6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2999627.png)

![N-[3-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2999629.png)

![N-(4-(2-(methylamino)-2-oxoethyl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2999639.png)